N-[4-(acetylamino)phenyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)13-10-4-6-11(7-5-10)14-12(16)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFJFROTOPBZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
Cyclopropanecarboxylic acid is first activated using agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which convert the carboxylic acid into a reactive intermediate (e.g., an O-acylisourea). The activated species then reacts with the primary amine group of 4-acetamidophenylamine, yielding the target carboxamide. A catalytic base, such as 4-dimethylaminopyridine (DMAP), is often added to enhance nucleophilicity.
Standard Procedure and Conditions
A representative protocol involves:
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Dissolving cyclopropanecarboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Adding DCC (1.2 equiv) and DMAP (0.1 equiv) under inert atmosphere.
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Introducing 4-acetamidophenylamine (1.1 equiv) and stirring at room temperature for 12–24 hours.
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Filtering to remove dicyclohexylurea byproducts and concentrating the filtrate.
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Purifying the crude product via recrystallization or column chromatography.
Table 1: Optimization of Coupling Agents
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DCC | DCM | 25°C | 78–82 |
| EDC | THF | 25°C | 70–75 |
| HATU | DMF | 0–5°C | 85–88 |
Alternative Synthetic Routes via Intermediate Formation
Cyclopropane Ring Construction Post-Coupling
An alternative strategy involves synthesizing the cyclopropane ring after establishing the carboxamide backbone. For example, 4-acetamidophenylacrylamide can undergo cyclopropanation using the Simmons-Smith reaction (Zn-Cu/CH₂I₂), though this method introduces complexity in stereochemical control.
Reductive Amination Approaches
Recent studies have explored reductive amination between cyclopropanecarbaldehyde and 4-acetamidoaniline using sodium cyanoborohydride (NaBH₃CN) in methanol. While this route avoids coupling agents, yields remain moderate (60–65%) due to competing imine hydrolysis.
Optimization of Reaction Conditions and Catalysts
Solvent and Temperature Effects
Polar aprotic solvents like DMF and acetonitrile improve reagent solubility but may necessitate lower temperatures (−10°C to 0°C) to suppress side reactions. Non-polar solvents (e.g., toluene) are less effective, with yields dropping below 50%.
Catalytic Systems
The use of rhenium oxybromide complexes (e.g., [ReOBr₂(hmpbta)(PPh₃)]) has shown promise in accelerating coupling reactions, achieving 85–91% yields under reflux conditions in THF. These catalysts likely operate via Lewis acid-mediated activation of the carboxylic acid.
Table 2: Catalytic Performance Comparison
| Catalyst | Reaction Time | Yield (%) |
|---|---|---|
| ReOBr₂(hmpbta)(PPh₃) | 1.5 hours | 91 |
| CuI-MCM-41 | 24 hours | 86 |
| BiVO₄ (photocatalytic) | 3 hours | 85 |
Scalability and Industrial Production Considerations
Continuous Flow Synthesis
Pilot-scale studies have adapted the DCC-mediated coupling to continuous flow reactors, reducing reaction times to 2–3 hours and improving consistency (yield: 80±2%). Key challenges include reagent clogging and solvent recovery.
Green Chemistry Innovations
Water-mediated coupling protocols using enzyme catalysts (e.g., lipase B from Candida antarctica) have achieved 70% yields, though industrial adoption remains limited due to enzyme cost and reusability issues.
Recent Advances and Novel Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(acetylamino)phenyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, it may interact with cellular receptors, triggering signaling cascades that result in various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of N-[4-(acetylamino)phenyl]cyclopropanecarboxamide with analogous compounds, focusing on structural features, physicochemical properties, and functional roles.
Structural and Functional Analogues
2.1.1 N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Structure: Contains a diethyl carboxamide group, a phenyl-substituted cyclopropane, and a 4-methoxyphenoxy chain.
- Synthesis : Prepared via a diastereoselective reaction (dr 23:1) with a 78% yield .
- Key Differences: The methoxyphenoxy group enhances hydrophilicity compared to the acetylated phenyl group in the target compound.
2.1.2 N4-Acetylsulfacetamide (N-[[4-(acetylamino)phenyl]sulfonyl]acetamide)
- Structure : Replaces the cyclopropane-carboxamide with a sulfonamide-acetamide group.
- Physicochemical Properties : Higher melting point (248°C) due to sulfonamide rigidity and hydrogen bonding .
2.1.3 N4-Valeroylsulfacetamide (N-[4-[(acetylamino)sulfonyl]phenyl]pentanamide)
- Structure: Features a pentanoyl chain instead of cyclopropane.
- Synthesis : Lower yield (52%) compared to the target compound, attributed to steric challenges in acylating bulkier substituents .
2.1.4 N-{4-[(acetylamino)sulfonyl]phenyl}cyclopropanecarboxamide
- Structure : Hybrid of the target compound and sulfonamide pharmacophores.
- Applications : The sulfonyl group may enhance solubility and target engagement in enzyme inhibition .
Data Table: Comparative Analysis
Key Research Findings
- Bioactivity : Sulfonamide derivatives (e.g., N4-Acetylsulfacetamide) demonstrate stronger antitubercular activity than carboxamide analogues, likely due to enhanced hydrogen bonding with bacterial targets .
- Synthetic Efficiency : Cyclopropane-containing compounds (e.g., the target molecule) exhibit higher diastereoselectivity in synthesis compared to linear aliphatic derivatives .
- Solubility : Sulfonamide groups improve aqueous solubility, whereas cyclopropane-carboxamide hybrids balance rigidity and lipophilicity for CNS penetration .
Notes
- Synthesis : The target compound lacks reported synthetic details, unlike its analogues, which use silica gel chromatography or acyl chloride intermediates .
- Spectral Data : FTIR and NMR of analogues (e.g., 1697 cm⁻¹ carbonyl stretch in N4-Acetylsulfacetamide vs. cyclopropane C=O at ~1680 cm⁻¹) highlight electronic differences.
- Research Gaps : In vivo efficacy and toxicity data for cyclopropane-carboxamide derivatives remain unexplored, warranting further study.
Biological Activity
N-[4-(acetylamino)phenyl]cyclopropanecarboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring, which contributes to its rigidity and distinct electronic properties. Its molecular formula is C12H14N2O2, with a molecular weight of approximately 218.25 g/mol. The structural features enable it to interact with various biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered levels of metabolites.
- Receptor Modulation : By binding to cellular receptors, it can trigger signaling cascades that result in various biological responses, such as apoptosis or cell proliferation inhibition.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Studies have shown that the compound can inhibit cancer cell growth in vitro by inducing apoptosis in various cancer cell lines.
- Antimicrobial Effects : Preliminary data suggest potential antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Data Table: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Anti-inflammatory | Modulates inflammatory cytokines |
Case Study 1: Anticancer Activity
In a study conducted on human breast cancer cells (MCF-7), this compound demonstrated significant cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound were more effective at inhibiting cell viability.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) determined at 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results indicate potential utility in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
